molecular formula C17H20N4O2 B15095654 5-(5-ethyl-2-hydroxyphenyl)-N-pyridin-3-ylpyrazolidine-3-carboxamide

5-(5-ethyl-2-hydroxyphenyl)-N-pyridin-3-ylpyrazolidine-3-carboxamide

Cat. No.: B15095654
M. Wt: 312.37 g/mol
InChI Key: BUYYBKACQKXUBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-ethyl-2-hydroxyphenyl)-N-pyridin-3-ylpyrazolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolidine ring, a pyridine ring, and a hydroxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-ethyl-2-hydroxyphenyl)-N-pyridin-3-ylpyrazolidine-3-carboxamide typically involves multiple steps One common method includes the reaction of 5-ethyl-2-hydroxybenzaldehyde with pyridine-3-carboxylic acid hydrazide under acidic conditions to form the intermediate hydrazone This intermediate is then cyclized to form the pyrazolidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(5-ethyl-2-hydroxyphenyl)-N-pyridin-3-ylpyrazolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of a nitro group can produce an amine.

Scientific Research Applications

5-(5-ethyl-2-hydroxyphenyl)-N-pyridin-3-ylpyrazolidine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(5-ethyl-2-hydroxyphenyl)-N-pyridin-3-ylpyrazolidine-3-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrazolidine and pyridine rings can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-ethyl-2-hydroxyphenyl)oxidanesulfonic acid
  • (5-ethyl-2-hydroxyphenyl)(phenyl)methanone
  • 1,2-bis(5-ethyl-2-hydroxyphenyl)ethane-1,2-dione

Uniqueness

5-(5-ethyl-2-hydroxyphenyl)-N-pyridin-3-ylpyrazolidine-3-carboxamide is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

5-(5-ethyl-2-hydroxyphenyl)-N-pyridin-3-ylpyrazolidine-3-carboxamide

InChI

InChI=1S/C17H20N4O2/c1-2-11-5-6-16(22)13(8-11)14-9-15(21-20-14)17(23)19-12-4-3-7-18-10-12/h3-8,10,14-15,20-22H,2,9H2,1H3,(H,19,23)

InChI Key

BUYYBKACQKXUBJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)C2CC(NN2)C(=O)NC3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.